molecular formula C19H19BrN2O2S B13654067 4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole

4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole

Cat. No.: B13654067
M. Wt: 419.3 g/mol
InChI Key: NSMHKLMFFSWTHR-UHFFFAOYSA-N
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Description

4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromomethyl group attached to a pyridine ring, which is further connected to a thiazole ring substituted with a diethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Intermediate: Starting with a pyridine derivative, a bromomethyl group is introduced through bromination reactions.

    Thiazole Ring Formation: The intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.

    Substitution with Diethoxyphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Based on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole involves:

    Molecular Targets: Binding to specific proteins or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
  • 4-(6-(Methyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole

Uniqueness

  • Bromomethyl Group : The presence of the bromomethyl group may confer unique reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

4-[6-(bromomethyl)pyridin-2-yl]-2-(3,4-diethoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C19H19BrN2O2S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-22-16(12-25-19)15-7-5-6-14(11-20)21-15/h5-10,12H,3-4,11H2,1-2H3

InChI Key

NSMHKLMFFSWTHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CBr)OCC

Origin of Product

United States

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